molecular formula C11H14N2O2 B14260489 Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]- CAS No. 159389-60-3

Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-

Cat. No.: B14260489
CAS No.: 159389-60-3
M. Wt: 206.24 g/mol
InChI Key: CFMCZKKWCLZRRY-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]- is a chemical compound with the molecular formula C11H14N2O2 It is known for its unique structure, which includes a cycloheptatrienone moiety linked to an acetamide group via an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]- typically involves the reaction of 7-oxo-1,3,5-cycloheptatriene with an appropriate ethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide: This compound shares a similar structure but with a methoxy group instead of the oxo group.

    N-[2-(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]propylacetamide: Similar structure with a propyl chain instead of an ethyl chain.

Uniqueness

Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]- is unique due to its specific combination of functional groups and the presence of the cycloheptatrienone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

159389-60-3

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[2-[(7-oxocyclohepta-1,3,5-trien-1-yl)amino]ethyl]acetamide

InChI

InChI=1S/C11H14N2O2/c1-9(14)12-7-8-13-10-5-3-2-4-6-11(10)15/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15)

InChI Key

CFMCZKKWCLZRRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC1=CC=CC=CC1=O

Origin of Product

United States

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